molecular formula C11H15N3O3S2 B2814653 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1171436-33-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2814653
CAS No.: 1171436-33-1
M. Wt: 301.38
InChI Key: WXZQQEZFBXDMAI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a heterocyclic acetamide derivative characterized by a thiophene core substituted with a cyano group at position 3 and methyl groups at positions 4 and 3. The acetamide moiety is further functionalized with an N-methylmethylsulfonamido group.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-7-8(2)18-11(9(7)5-12)13-10(15)6-14(3)19(4,16)17/h6H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQQEZFBXDMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with N-methylmethylsulfonamide under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Chemical Research: Acts as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfonamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Insecticidal Activity: Pyridine-Based Thioacetamides

Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (–5)

  • Structural Features: Pyridine core with distyryl substituents, cyano group, and open-chain thioacetamide.
  • Activity: Demonstrated superior insecticidal activity against cowpea aphid (LC₅₀ = 0.003 µg/mL) compared to acetamiprid (LC₅₀ = 0.011 µg/mL). The open-chain structure and cyano group were critical for efficacy .
  • Comparison : The target compound replaces pyridine with a dimethylthiophene ring and substitutes the thioacetamide with a sulfonamido group. These changes may alter target binding (e.g., nicotinic acetylcholine receptors in insects) or metabolic stability.

Anti-inflammatory Activity: Thieno-Pyridine Hybrids

Compound 3 : Pyrazolone-thiadiazole hybrid ()

  • Structural Features : Tetrahydrobenzothiophene core linked to a pyrazolone-thiadiazole moiety.
  • Comparison: The target compound lacks the pyrazolone-thiadiazole unit but shares the cyano-thiophene motif.

Antimicrobial Activity: Sulfonyl-Piperazine Acetamides

Compounds 47–50 ():

  • Structural Features : Benzo[d]thiazole-sulfonyl-piperazine acetamides with aryl substituents.
  • Activity : Compounds 47 and 48 showed gram-positive antibacterial activity, while 49 and 50 exhibited antifungal effects.
  • Comparison : The target compound’s dimethylthiophene and sulfonamido groups differ from the benzo[d]thiazole-piperazine framework. This structural divergence suggests distinct mechanisms, possibly favoring insecticidal or anti-inflammatory applications over antimicrobial activity.

Anticancer Activity: Quinazoline-Sulfonyl Acetamides

Compounds 38–40 ():

  • Structural Features : Methoxyphenyl or sulfamoylphenyl groups linked to quinazoline-sulfonyl acetamides.
  • Activity: Notable anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay) .
  • Comparison : The target compound’s thiophene and sulfonamido groups may offer different DNA intercalation or kinase inhibition profiles compared to quinazoline-based derivatives.

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Bioactivity Key Insights
Target Compound Thiophene-acetamide 3-Cyano, 4,5-dimethylthiophene, sulfonamido Hypothesized insecticidal Sulfonamido may enhance metabolic stability vs. thioacetamides
Compound 2 () Pyridine-thioacetamide 3-Cyano, distyryl, 4-chlorophenyl Insecticidal (LC₅₀ = 0.003 µg/mL) Open-chain and cyano critical for activity
Compound 3 () Thieno-pyridine Pyrazolone-thiadiazole, tetrahydrobenzothiophene 5-LOX inhibition (in silico) Hybrid heterocycles enhance target specificity
Compounds 47–50 () Piperazine-sulfonyl Benzo[d]thiazole, aryl groups Antimicrobial/antifungal Sulfonyl groups improve membrane penetration
Compounds 38–40 () Quinazoline-sulfonyl Methoxyphenyl, morpholinyl Anticancer (HCT-1, MCF-7) Substituent polarity affects cell uptake

Research Findings and Hypotheses

  • Insecticidal Potential: The target compound’s cyano and thiophene groups align with insecticidal analogs (e.g., compound 2), but its sulfonamido group may reduce hydrolysis susceptibility compared to thioacetamides .
  • Anti-inflammatory Prospects: Molecular docking studies (as in ) could predict 5-LOX or COX-2 inhibition due to the electron-withdrawing cyano group and planar thiophene ring.
  • Synthetic Feasibility: Analogous to , the target compound may be synthesized via acyl chloride intermediates, leveraging 3-cyano-4,5-dimethylthiophen-2-amine and N-methylmethylsulfonamido acetyl chloride.

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